molecular formula C25H15NO2 B13729116 7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile

7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile

Cat. No.: B13729116
M. Wt: 361.4 g/mol
InChI Key: KRIVWSVYFUMPGE-UHFFFAOYSA-N
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Description

7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile is a complex organic compound characterized by its unique structure, which includes two phenyl groups attached to a dibenzo[b,e][1,4]dioxine core with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile typically involves the cyclocondensation of biphenyl-2,2’-diamine with benzil under the catalysis of chiral phosphoric acid. This reaction proceeds under mild conditions and yields the desired product with high enantioselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.

    Substitution: The phenyl groups and the carbonitrile group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved often include the activation or inhibition of specific biochemical processes, depending on the context of its application .

Comparison with Similar Compounds

Uniqueness: 7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for enantioselective synthesis. This makes it particularly valuable in the development of chiral catalysts and ligands .

Properties

Molecular Formula

C25H15NO2

Molecular Weight

361.4 g/mol

IUPAC Name

7,8-diphenyldibenzo-p-dioxin-1-carbonitrile

InChI

InChI=1S/C25H15NO2/c26-16-19-12-7-13-22-25(19)28-24-15-21(18-10-5-2-6-11-18)20(14-23(24)27-22)17-8-3-1-4-9-17/h1-15H

InChI Key

KRIVWSVYFUMPGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2C4=CC=CC=C4)OC5=C(C=CC=C5O3)C#N

Origin of Product

United States

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